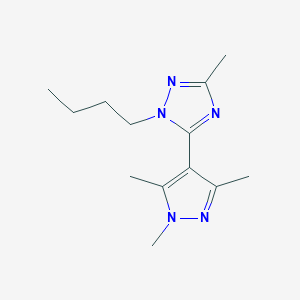
N-(2,5-dichlorophenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-naphthamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since become a popular drug for the treatment of pain, inflammation, and fever. The purpose of
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, N-(2,5-dichlorophenyl)-2-naphthamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that are involved in the inflammatory response. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Diclofenac also has an effect on the cardiovascular system, reducing the risk of thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has a well-established mechanism of action and has been extensively studied, making it a useful tool for investigating the inflammatory response. However, N-(2,5-dichlorophenyl)-2-naphthamide also has some limitations. It can have off-target effects, meaning that it may affect other pathways in addition to its intended target. In addition, it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
For research involving N-(2,5-dichlorophenyl)-2-naphthamide include the development of new formulations, investigation of its effects on the gut microbiome, and exploration of its potential as an anti-cancer agent.
Métodos De Síntesis
Diclofenac is synthesized from 2,5-dichloroaniline and 2-naphthol. The reaction involves the conversion of 2,5-dichloroaniline to its diazonium salt, which is then coupled with 2-naphthol to form N-(2,5-dichlorophenyl)-2-naphthamide. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as ascorbic acid or sodium sulfite.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has been shown to have antipyretic and antiplatelet effects, making it useful in the treatment of fever and thrombotic disorders.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-7-8-15(19)16(10-14)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMJANYPRKYWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)




![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)